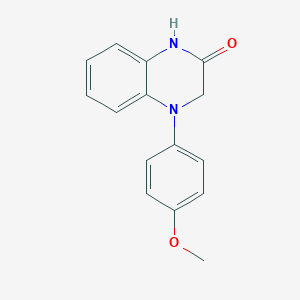

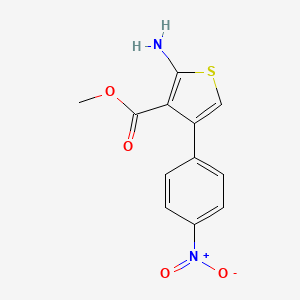

![molecular formula C19H19N3O2S B2600337 N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851132-48-4](/img/structure/B2600337.png)

N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antiprotozoal Activity

Research has shown that derivatives similar to N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide exhibit significant antiprotozoal activity. For instance, compounds with related structures have been synthesized and tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These studies revealed that the compounds possess strong activity, with IC50 values in the nanomolar range, indicating their potential as effective antiprotozoal agents (Pérez‐Villanueva et al., 2013).

Antimicrobial and Antifungal Evaluation

Another application of this chemical framework includes its antimicrobial and antifungal properties. Synthesized derivatives have been evaluated for in-vitro antibacterial activity against organisms such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The experimental evaluations indicate significant activity at minimal inhibitory concentration (MIC) values, underscoring the potential of these compounds in treating various infections (Khanage et al., 2020).

Anticonvulsant Activity

Research into the anticonvulsant properties of related compounds demonstrates their potential in addressing seizure disorders. Studies involving omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have determined their efficacy against seizures induced by maximal electroshock (MES), with certain derivatives showing promising results as anticonvulsant agents (Aktürk et al., 2002).

Antitubercular Agents

The synthesis and characterization of new derivatives, including those with N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide, have revealed their potential as antimicrobial and antitubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis strains, suggesting their applicability in the development of new treatments for tuberculosis (Ranjith et al., 2014).

Corrosion Inhibition

Beyond biomedical applications, derivatives of N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide have been explored as corrosion inhibitors. Research indicates that these compounds can effectively protect metals against corrosion in acidic environments, making them useful in industrial applications where corrosion resistance is crucial (Prashanth et al., 2021).

Propiedades

IUPAC Name |

N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-24-17-9-5-8-16(12-17)22-11-10-20-19(22)25-14-18(23)21-13-15-6-3-2-4-7-15/h2-12H,13-14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKAIBDRBGTFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2600255.png)

![2-(4-Propan-2-ylphenoxy)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2600257.png)

![ethyl 2-[(Z)-carbamoyliminomethyl]-3-hydroxybut-2-enoate](/img/no-structure.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2600266.png)

![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2600270.png)